3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile
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Overview
Description
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile is an organic compound that features a brominated aromatic ring and a nitrile group
Preparation Methods
The synthesis of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile can be achieved through several methodsThe reaction conditions typically involve the use of bromine and a suitable catalyst, such as iron powder, to facilitate the bromination process . The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source .
Chemical Reactions Analysis
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and the development of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile can be compared with other similar compounds, such as:
5-Bromo-2-methoxyphenol: This compound also features a brominated aromatic ring but has a methoxy group instead of a nitrile group.
1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine: This compound contains a pyrrolidine ring attached to the brominated aromatic ring.
The uniqueness of this compound lies in its combination of a brominated aromatic ring and a nitrile group, which imparts specific chemical properties and reactivity.
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(5-bromo-2-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
InChI Key |
WZOHAVXFMWQZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)CC#N |
Origin of Product |
United States |
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